molecular formula C18H19NO4 B11345048 3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11345048
M. Wt: 313.3 g/mol
InChI Key: RKVFTOAMHPYQKW-UHFFFAOYSA-N
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Description

3-(2,4,6-Trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 2,4,6-trimethoxybenzyl group attached to the indole core. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and indole-2-one.

    Condensation Reaction: The key step involves the condensation of 2,4,6-trimethoxybenzaldehyde with indole-2-one in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cyclization: The resulting intermediate undergoes cyclization to form the desired product, this compound. This step may require heating and the use of a catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction, optimizing reaction conditions, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group of the indole-2-one moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of quinones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on their efficacy and safety in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4,6-Trimethylbenzyl)-1,3-dihydro-2H-indol-2-one
  • 3-(2,4,6-Trichlorobenzyl)-1,3-dihydro-2H-indol-2-one
  • 3-(2,4,6-Trifluorobenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

Compared to similar compounds, 3-(2,4,6-trimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-[(2,4,6-trimethoxyphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C18H19NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-9,13H,10H2,1-3H3,(H,19,20)

InChI Key

RKVFTOAMHPYQKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC2C3=CC=CC=C3NC2=O)OC

Origin of Product

United States

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